molecular formula C19H23F3N4O2 B2605196 N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1090434-04-0

N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide

货号 B2605196
CAS 编号: 1090434-04-0
分子量: 396.414
InChI 键: MJHKAZCDJBUCNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research.

作用机制

CCT251545 acts as a competitive inhibitor of PLK1, binding to the ATP-binding pocket of the protein and preventing its activation. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. The specificity of CCT251545 for PLK1 makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that CCT251545 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to have a synergistic effect when used in combination with other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, CCT251545 has also been found to have some off-target effects, such as inhibition of Aurora A kinase, which may limit its efficacy in certain cancer types.

实验室实验的优点和局限性

One of the main advantages of CCT251545 is its specificity for PLK1, which makes it a valuable tool for studying the role of this protein in cell division and cancer progression. However, its off-target effects may limit its usefulness in certain experiments. Additionally, the synthesis of CCT251545 is complex and time-consuming, which may make it difficult to obtain in large quantities for use in experiments.

未来方向

There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PLK1 inhibitors, which may improve the efficacy of this class of drugs in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PLK1 inhibitors, which may help to personalize cancer treatment. Finally, the use of CCT251545 in combination with other targeted therapies may lead to improved outcomes for cancer patients.

合成方法

CCT251545 can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-acetamido-2-trifluoromethylbenzonitrile with cycloheptanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide to form N-(1-cyanocycloheptyl)-4-acetamido-2-trifluoromethylbenzamide. This intermediate is then reacted with 4-bromo-2-nitroaniline in the presence of a palladium catalyst to form the final product, CCT251545.

科学研究应用

CCT251545 has been found to have potential applications in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Polo-like kinase 1 (PLK1) protein, which plays a crucial role in cell division. Inhibition of PLK1 results in the activation of the spindle assembly checkpoint, leading to cell cycle arrest and ultimately, cell death.

属性

IUPAC Name

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-13(27)25-14-6-7-16(15(10-14)19(20,21)22)24-11-17(28)26-18(12-23)8-4-2-3-5-9-18/h6-7,10,24H,2-5,8-9,11H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHKAZCDJBUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。